Methane, trifluoro(fluoromethoxy)-

Catalog No.
S15902269
CAS No.
2261-01-0
M.F
C2H2F4O
M. Wt
118.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methane, trifluoro(fluoromethoxy)-

CAS Number

2261-01-0

Product Name

Methane, trifluoro(fluoromethoxy)-

IUPAC Name

trifluoro(fluoromethoxy)methane

Molecular Formula

C2H2F4O

Molecular Weight

118.03 g/mol

InChI

InChI=1S/C2H2F4O/c3-1-7-2(4,5)6/h1H2

InChI Key

LCWWNOJPOGPGQK-UHFFFAOYSA-N

Canonical SMILES

C(OC(F)(F)F)F

Methane, trifluoro(fluoromethoxy)- is an organofluorine compound with the molecular formula C2H2F4O\text{C}_2\text{H}_2\text{F}_4\text{O} and a CAS number of 2261-01-0. This compound features a trifluoromethoxy group, which consists of a methoxy group (OCH3-\text{OCH}_3) where one hydrogen atom is replaced by a trifluoromethyl group (CF3-\text{CF}_3). The presence of fluorine atoms significantly alters the chemical properties and reactivity of the molecule, making it a subject of interest in various fields including organic chemistry and material science .

  • Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions. For example, reactions with halogenating agents may yield different halogenated derivatives.
  • Oxidation Reactions: The methoxy group can be oxidized to form various products such as methoxy acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reactions: The compound can undergo reduction to produce different reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride .

Methane, trifluoro(fluoromethoxy)- can be synthesized through various methods:

  • Fluorination of Methanol: One common synthesis route involves reacting methanol with a fluorinating agent such as hydrogen fluoride or fluorine gas in the presence of a catalyst. This method allows for the selective introduction of fluorine into the methoxy group.
  • Direct Fluorination: Utilizing controlled conditions to fluorinate methanol directly can yield high purity products. Industrial processes often employ specialized reactors to optimize yield while minimizing side reactions .

The applications of methane, trifluoro(fluoromethoxy)- span several domains:

  • Organic Synthesis: It serves as a reagent in the synthesis of fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals.
  • Specialty Chemicals: The compound is utilized in producing materials with unique properties due to its fluorinated structure, enhancing thermal stability and chemical resistance.
  • Research: Ongoing studies explore its potential as an intermediate in pharmaceutical formulations and its interactions with biological systems .

Interaction studies involving methane, trifluoro(fluoromethoxy)- focus on its reactivity with various molecular targets. The electronegative nature of fluorine enhances its ability to interact with nucleophiles and electrophiles, potentially influencing enzymatic activity or receptor binding. Further research is necessary to elucidate these interactions fully and assess their implications for drug design and development .

Methane, trifluoro(fluoromethoxy)- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
MethaneCH4\text{CH}_4Simple hydrocarbon without functional groups
FluoromethaneCH3F\text{CH}_3\text{F}Contains one fluorine atom
MethoxymethaneC2H6O\text{C}_2\text{H}_6\text{O}Contains only a methoxy group
Difluoro(fluoromethoxy)methaneC2H4F2O\text{C}_2\text{H}_4\text{F}_2\text{O}Contains two fluorine atoms
TrifluoromethaneCF3\text{C}\text{F}_3Fully fluorinated methane derivative

Uniqueness

Methane, trifluoro(fluoromethoxy)- is unique due to the combination of both trifluoro and methoxy groups, which imparts distinct chemical properties not found in simpler analogs. This dual functionality allows for versatile reactivity patterns, making it particularly valuable in organic synthesis and material science applications .

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Exact Mass

118.00417733 g/mol

Monoisotopic Mass

118.00417733 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-15

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